Cas no 49618-02-2 (3-(4-Iodophenyl)propanoyl chloride)

3-(4-Iodophenyl)propanoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Iodophenyl)propanoyl chloride
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- Inchi: 1S/C9H8ClIO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5H,3,6H2
- InChI Key: BZVVUGKENJGCBW-UHFFFAOYSA-N
- SMILES: C1(CCC(Cl)=O)=CC=C(I)C=C1
3-(4-Iodophenyl)propanoyl chloride Related Literature
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
Additional information on 3-(4-Iodophenyl)propanoyl chloride
3-(4-Iodophenyl)propanoyl Chloride (CAS No. 49618-02-2): A Versatile Chemical Intermediate for Pharmaceutical and Material Science Applications
In the realm of organic chemistry, 3-(4-Iodophenyl)propanoyl chloride (CAS No. 49618-02-2) stands out as a valuable building block for synthesizing complex molecules. This iodinated aromatic compound features a reactive acyl chloride functional group, making it particularly useful in peptide coupling reactions and polymer synthesis. Researchers and manufacturers frequently search for "high purity 3-(4-Iodophenyl)propanoyl chloride" or "synthesis methods for iodophenyl derivatives," reflecting its importance in modern chemical research.
The molecular structure of 3-(4-Iodophenyl)propanoyl chloride combines an iodine-substituted benzene ring with a three-carbon propionyl chloride chain. This unique arrangement contributes to its electronic properties and reactivity patterns, which are currently being explored in organic electronics applications. Recent studies show growing interest in "iodophenyl compounds for OLED materials" and "halogenated aromatic intermediates," positioning this compound at the forefront of material science innovation.
From a synthetic perspective, 3-(4-Iodophenyl)propanoyl chloride serves as a crucial intermediate in pharmaceutical manufacturing. Its iodine atom provides an excellent handle for further functionalization through various cross-coupling reactions, including the popular Suzuki-Miyaura coupling. Laboratory professionals often inquire about "storage conditions for acid chlorides" and "handling protocols for iodinated compounds," emphasizing the need for proper technical information about this specialty chemical.
The physicochemical properties of 3-(4-Iodophenyl)propanoyl chloride make it particularly suitable for controlled reactions in medicinal chemistry. With a molecular weight of 294.53 g/mol, this light-sensitive compound requires careful handling under inert atmosphere conditions. Current research trends indicate increasing searches for "iodine-containing drug candidates" and "radiopharmaceutical precursors," where this compound finds significant application potential.
In material science, the heavy atom effect of iodine in 3-(4-Iodophenyl)propanoyl chloride has attracted attention for developing advanced functional materials. Researchers are investigating its incorporation into liquid crystals and photoresponsive polymers, responding to the growing market demand for "smart materials" and "stimuli-responsive systems." The compound's electronic characteristics also make it interesting for organic semiconductor applications.
The synthetic versatility of 3-(4-Iodophenyl)propanoyl chloride extends to catalysis research and ligand design. Its ability to form stable intermediates in transition metal-catalyzed reactions has made it valuable in developing new catalytic systems. Recent patent literature shows increased activity around "iodoaryl catalysts" and "chiral auxiliaries," areas where this compound's derivatives show promise.
Quality control of 3-(4-Iodophenyl)propanoyl chloride typically involves HPLC analysis and spectroscopic characterization (IR, NMR, MS). The chemical industry emphasizes "analytical methods for acid chlorides" and "purity standards for synthetic intermediates," reflecting the importance of reliable quality assessment for this compound. Proper storage in amber glass under argon atmosphere helps maintain its stability for extended periods.
Environmental and green chemistry considerations have led to innovations in the sustainable production of compounds like 3-(4-Iodophenyl)propanoyl chloride. Modern research focuses on "atom-economical synthesis" and "catalytic iodination methods," addressing the industry's need for more eco-friendly processes. These developments align with global trends toward sustainable chemical manufacturing.
The market dynamics for 3-(4-Iodophenyl)propanoyl chloride reflect its niche applications in high-value sectors. Custom synthesis inquiries often include requests for "modified iodophenyl derivatives" and "tailor-made aromatic acid chlorides," indicating the compound's role in specialty chemical development. Its price and availability fluctuate based on iodine market trends and pharmaceutical industry demand.
Looking forward, 3-(4-Iodophenyl)propanoyl chloride maintains its relevance through ongoing research breakthroughs and industrial applications. Emerging fields like bioorthogonal chemistry and theranostic agents continue to explore its potential, answering the scientific community's questions about "next-generation chemical tools" and "multifunctional building blocks." This ensures its position as a valuable asset in the chemical innovation landscape.
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